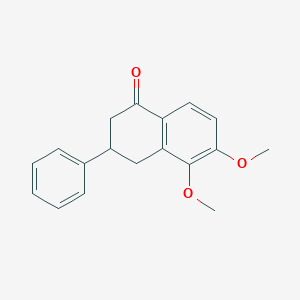
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one (DMPDN) is a chemical compound with a wide range of applications in the scientific community. It is a member of the naphthalene family and has been studied extensively in the laboratory for its unique properties. DMPDN has been used in many scientific research applications, such as in synthetic chemistry, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Activities
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one derivatives have been explored for their potential in cancer treatment. A study demonstrated that these derivatives, particularly compounds 6b and 6d, exhibited significant anticancer activities against various human neoplastic cell lines, such as Hela and Hepg2. Their cytotoxicity was found to be lower compared to DOX, a commonly used chemotherapeutic drug. The inhibition activity against the Bcl-2 protein, which plays a critical role in regulating cell death, was particularly notable in compound 6b (Wang et al., 2017).
Synthesis and Chemical Properties
The compound has been a subject of chemical synthesis research. One notable method involves the intramolecular Friedel-Crafts acylation, promoted by hexafluoroisopropanol (HFIP). This method offers an efficient route for the synthesis of 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, improving upon traditional methods by requiring no additional reagents or catalysts and generating no byproducts. This process highlights the compound's utility in complex organic syntheses (Li, 2017).
Antimicrobial Properties
Research has also uncovered antimicrobial properties in related compounds. For example, metabolites isolated from the aquatic fungus Delitschia corticola, which share a similar structural framework with 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, exhibited antimicrobial activities against a range of bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Sun et al., 2011).
Application in Alzheimer's Disease
A study synthesized analogues of this compound and evaluated them for treating Alzheimer's Disease (AD). The compounds displayed moderate to high acetylcholinesterase (AChE) inhibitory activities, suggesting their potential in AD management. Specifically, the analogue 5f showed significant activity, providing a promising lead for further research in AD therapeutics (Ali et al., 2009).
Cytoprotective Effects
Research on the wood of Catalpa ovata revealed dihydronaphthalenones, structurally similar to 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, with cytoprotective effects. These compounds demonstrated antioxidant activities, including scavenging of intracellular ROS and inducing antioxidant enzymes, thus highlighting their potential in protecting cells from oxidative stress (Kil et al., 2018).
Propiedades
IUPAC Name |
5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXIKZJOBQKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



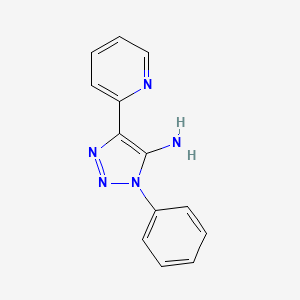

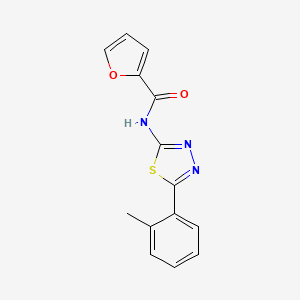
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
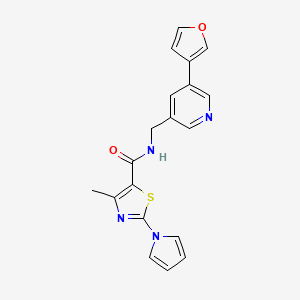

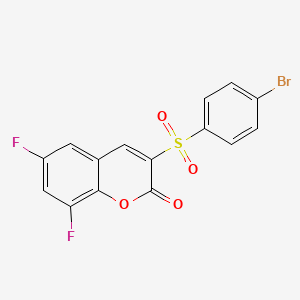

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)